molecular formula C12H11N3S B8293146 (4-Pyridin-4-yl-phenyl)-thiourea

(4-Pyridin-4-yl-phenyl)-thiourea

Cat. No.: B8293146
M. Wt: 229.30 g/mol
InChI Key: BELXUDCIPLGOCS-UHFFFAOYSA-N
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Description

(4-Pyridin-4-yl-phenyl)-thiourea is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Thiourea derivatives, including (4-Pyridin-4-yl-phenyl)-thiourea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. Research indicates that thiourea derivatives can effectively inhibit microbial growth, making them candidates for developing new antimicrobial agents. The structure–activity relationship studies suggest that modifications to the thiourea scaffold can enhance its efficacy against different pathogens .

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Its ability to form stable hydrogen bonds with biological targets allows it to interact with enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is critical .

Synthesis and Mechanisms

Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with amines or phenols. This method allows for the introduction of various substituents that can modulate the compound's biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity .

Mechanistic Insights
Studies have indicated that the biological activity of thioureas is largely attributed to their ability to form hydrogen bonds and interact with target proteins. This interaction is crucial for stabilizing ligand-receptor complexes, which can enhance the therapeutic effects of these compounds .

Material Science Applications

Organocatalysis
Thiourea derivatives are utilized as organocatalysts in various organic reactions. Their ability to facilitate chemical transformations under mild conditions makes them valuable in synthetic chemistry, particularly in the formation of complex organic molecules .

Polymer Science
In materials science, this compound has been explored for its potential use in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of thiourea moieties into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityIC50 values between 3 to 20 µM against multiple cancer cell lines; targeting angiogenesis pathways .
Antimicrobial ActivityEffective against a range of bacteria and fungi; structure modifications enhance efficacy .
OrganocatalysisDemonstrated efficiency in facilitating organic reactions under mild conditions .
Polymer DevelopmentImproved thermal stability and mechanical properties in polymer matrices .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

(4-pyridin-4-ylphenyl)thiourea

InChI

InChI=1S/C12H11N3S/c13-12(16)15-11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H3,13,15,16)

InChI Key

BELXUDCIPLGOCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-pyridin-4-yl-phenylamine (142 mg, 0.83 mmol) in tetrahydrofurane (5 mL) was added drop wise under benzoyl isothiocyanate (124 uL, 0.88 mmol). The reaction was stirred at room temperature for 3 hours. The solvent was removed under reduced pressure. The residue was dissolved in methanol (6 mL) and a solution of potassium carbonate (346 mg, 2.5 mmol) in water (3 mL) was added. The resulting suspension was stirred at room temperature over night. The precipitate was filtered off, washed with water and diethyl ether to yield the title compound as a pale yellow solid (291 mg, 152%). MS ISP (m/e): 230.2 (56) [(M+H)+], 213.0 (100) [(M-NH3+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=9.86 (s, 1H, NH), 8.61 (d, 2H), 7.79 (d, 2H), 7.69 (d, 1H), 7.61 (d, 2H).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
152%

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